2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride
Overview
Description
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride is a complex organic compound that belongs to the class of imidazobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with refluxing to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[1,2,4]: Known for its cytotoxic activity against human carcinoma and glioma cell lines.
2-aminobenzimidazole derivatives: Used in the synthesis of various pharmacologically active compounds.
Uniqueness
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility and potential utility in different fields.
Properties
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-phenylethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c21-16(13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)19-11-10-18-17(19)20;/h1-9,16,21H,10-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKBUYSFWOQSEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(C4=CC=CC=C4)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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